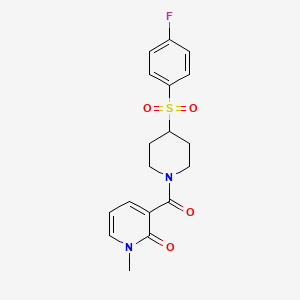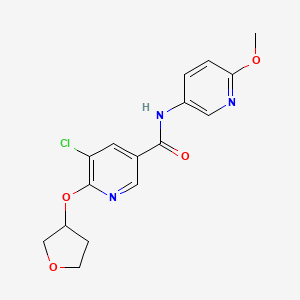
4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
BenchChem offers high-quality 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Heterocyclic Chemistry
A key area of application for compounds like 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is in the synthesis of new heterocyclic compounds. Hafez and Awad (1992) explored the synthesis of new heterocyclic derivatives utilizing similar compounds. These derivatives have potential applications in various fields, including medicinal chemistry and material science (Hafez & Awad, 1992).
Biological Screening and Antimicrobial Properties
Compounds with structural similarities to 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one have been evaluated for their biological properties. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which showed promising antimicrobial properties (Prasath et al., 2015).
Synthesis Methodologies
A significant aspect of research on such compounds involves developing new synthesis methodologies. Bagdi and Hajra (2014) presented a methodology for synthesizing pyrano[3,2-c]quinolin-2-one derivatives, highlighting the versatility and potential applications of these compounds in various synthetic routes (Bagdi & Hajra, 2014).
Catalysis and Chemical Reactions
These compounds can also be instrumental in catalysis and chemical reactions. For example, Wu et al. (2010) investigated the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones using a specific catalyst, demonstrating the compounds' role in facilitating chemical reactions (Wu et al., 2010).
Antimicrobial and Antimalarial Activities
Sarveswari et al. (2014) researched the antimicrobial and antimalarial activities of quinolinone derivatives, indicating the therapeutic potential of these compounds in treating infections and malaria (Sarveswari et al., 2014).
Corrosion Inhibition
Khattabi et al. (2019) explored the use of quinolinone derivatives as corrosion inhibitors, demonstrating their utility in industrial applications (Khattabi et al., 2019).
Wirkmechanismus
Target of Action
It is known that similar compounds with a quinoline group have been used as key intermediates in the synthesis of various pharmaceuticals, particularly those with antimalarial and antiviral properties .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to induce changes that are beneficial for the treatment of certain diseases .
Biochemical Pathways
Given its potential use in pharmaceutical synthesis, it can be inferred that it may affect pathways related to antimalarial and antiviral activities .
Pharmacokinetics
The compound’s predicted pka is 400±010 , which may impact its bioavailability.
Result of Action
Based on its potential use in pharmaceutical synthesis, it can be inferred that it may have effects that are beneficial for the treatment of certain diseases .
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-quinolin-8-ylsulfonyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-10-12(7-9-19)15(20)17-18(10)23(21,22)13-6-2-4-11-5-3-8-16-14(11)13/h2-6,8,19H,7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRBGZBXEOAKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969674.png)
![3-[5-(Aminomethyl)pyrimidin-2-yl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2969675.png)
![N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969676.png)

![1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2969680.png)




![2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2969686.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2969687.png)

![3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid](/img/structure/B2969690.png)
